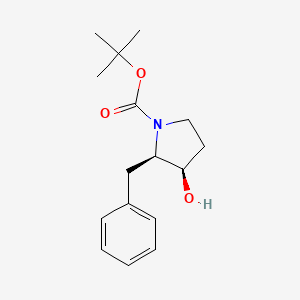
cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate: is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide. This reaction proceeds under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . The reaction conditions are mild and efficient, making it a practical approach for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can convert the ester group to an alcohol, or reduce the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, replacing the benzyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under appropriate conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol, methyl derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can interact with various biological targets .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism by which cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tert-butyl ester can influence the compound’s stability and solubility .
類似化合物との比較
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 2-benzylpyrrolidine-1-carboxylate
Uniqueness: cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate is unique due to the combination of the tert-butyl ester and benzyl group on the pyrrolidine ring. This combination provides distinct steric and electronic properties, making it a valuable scaffold for the development of new compounds with specific biological activities .
生物活性
cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate is a complex organic compound characterized by its pyrrolidine ring structure, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl ester and a benzyl group attached to the pyrrolidine ring. These structural elements contribute to its unique biological properties, enhancing its interaction with various biological targets.
Chemical Information:
- IUPAC Name: tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate
- Molecular Formula: C16H23NO3
- CAS Number: 312754-68-0
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The mechanism involves:
- Hydrophobic Interactions: The benzyl group enhances binding affinity to target proteins.
- Stability and Solubility: The tert-butyl ester influences the compound's pharmacokinetics, affecting absorption and distribution.
Neuroprotective Effects
Research suggests that compounds with similar structures may exhibit neuroprotective effects. The interaction of the pyrrolidine ring with neurotransmitter receptors could potentially lead to therapeutic applications in neurodegenerative diseases.
Enzyme Inhibition
The compound may function as an enzyme inhibitor, affecting metabolic pathways. This inhibition can lead to altered cellular responses and may be useful in drug development for conditions such as cancer or metabolic disorders.
Case Studies and Research Findings
-
Synthesis and Evaluation
A study synthesized various pyrrolidine derivatives, including this compound, assessing their biological activities through in vitro assays. Results indicated promising inhibitory effects on specific enzymes linked to metabolic disorders. -
Pharmacological Profiling
Pharmacological profiling of similar compounds revealed that modifications in the structure significantly impacted their biological activity. For instance, variations in the ester group influenced solubility and receptor binding affinity. -
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity levels, making it a candidate for further research in therapeutic applications.
特性
IUPAC Name |
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHYMQCYUHPBS-ZIAGYGMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














